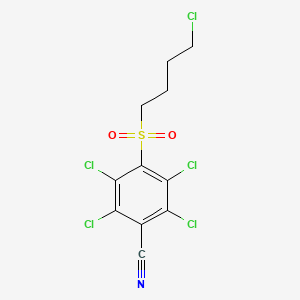
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- typically involves multiple steps, starting with the chlorination of benzonitrile to introduce the chlorine atoms at the 2, 3, 5, and 6 positions. This is followed by the sulfonylation of the 4-chlorobutyl group. The reaction conditions often require the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and sulfonyl group can form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-chloro-: A simpler compound with a single chlorine atom, used in the production of pigments and as a precursor for other chemicals.
Benzonitrile, 2,3,5,6-tetrachloro-: Lacks the sulfonyl group but shares the tetrachloro substitution pattern, used in similar applications.
Uniqueness
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of multiple chlorine atoms and a sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
56916-65-5 |
|---|---|
Molecular Formula |
C11H8Cl5NO2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(4-chlorobutylsulfonyl)benzonitrile |
InChI |
InChI=1S/C11H8Cl5NO2S/c12-3-1-2-4-20(18,19)11-9(15)7(13)6(5-17)8(14)10(11)16/h1-4H2 |
InChI Key |
DOCLKAQOQGPDDM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















